molecular formula C22H20ClN3O3 B5907394 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone

6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone

Cat. No. B5907394
M. Wt: 409.9 g/mol
InChI Key: GHDHTVYNMPFYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins, which could lead to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone may have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It may also have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone in lab experiments is its unique structure and properties. This compound has been shown to have a wide range of potential applications in various scientific fields. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are many future directions for research involving 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone. Some potential areas of research include the development of new drugs and therapies for various diseases, the study of the compound's mechanism of action, and the exploration of its potential applications in other scientific fields.
In conclusion, 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone is a promising compound that has many potential applications in scientific research. While more research is needed to fully understand its properties and mechanisms of action, this compound has already shown great promise in various fields of study.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with 2-phenyl-4-morpholinone to obtain the final product.

Scientific Research Applications

The unique structure and properties of 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone make it a promising candidate for various scientific research applications. This compound has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.

properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-18-8-6-16(7-9-18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)17-4-2-1-3-5-17/h1-11,20H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDHTVYNMPFYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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